Enzyme Inhibition Selectivity: MAO-A vs. MAO-B in Bovine Brain Mitochondria
This compound exhibits a marked selectivity for monoamine oxidase A (MAO-A) over MAO-B. In an assay using bovine brain mitochondria and spectrofluorimetric detection, 1-(3-bromophenyl)-3-(dimethylamino)prop-2-en-1-one inhibited MAO-A with an IC₅₀ of 66 nM [1]. In contrast, inhibition of MAO-B under identical assay conditions required a concentration exceeding three orders of magnitude higher, with an IC₅₀ of 360,000 nM [2]. This pronounced selectivity profile distinguishes the compound from non-selective MAO inhibitors and from certain dimethylamino chalcone analogs where the bromine substitution pattern on the phenyl ring dictates isoform preference [3].
| Evidence Dimension | Enzyme inhibition selectivity (MAO-A vs. MAO-B) |
|---|---|
| Target Compound Data | IC₅₀ (MAO-A) = 66 nM; IC₅₀ (MAO-B) = 360,000 nM |
| Comparator Or Baseline | Intra-compound selectivity: MAO-B IC₅₀ / MAO-A IC₅₀ ≈ 5455-fold difference |
| Quantified Difference | ~5,455-fold greater potency against MAO-A relative to MAO-B |
| Conditions | Bovine brain mitochondria; MAO-A substrate: serotonin; spectrofluorimetric detection |
Why This Matters
This intra-compound selectivity enables researchers to use this compound as a selective MAO-A probe or as a scaffold for developing isoform-selective inhibitors, avoiding confounding off-target MAO-B activity.
- [1] BindingDB. (2016). Entry BDBM50078675 (CHEMBL3415444): IC₅₀ = 66 nM for MAO-A inhibition in bovine brain mitochondria. View Source
- [2] BindingDB. (2016). Entry BDBM50078675 (CHEMBL3415444): IC₅₀ = 360,000 nM for MAO-B inhibition in bovine brain mitochondria. View Source
- [3] Hasan, H. A., Lee, J., Kumar, S., Alfarraj, S., Alharbi, S. A., Pant, M., Kim, H., & Mathew, B. (2024). Effect of halogens on 3-[4-(dimethylamino) phenyl]-1-phenylprop-2-en-1-ones: development of a new class of monoamine oxidase-B inhibitors. Applied Biological Chemistry, 67, 65. View Source
